3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine

Lipophilicity Physicochemical Properties Drug Design

Procure 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (≥98%) for precise SAR research. This para-trifluoromethyl regioisomer offers distinct LogP (~3.82) vs. meta or unsubstituted analogs, critical for modulating membrane permeability in CNS or intracellular drug discovery. The 3-chloro handle enables reliable SNAr diversification. Unlike generic pyridazines, this scaffold ensures experimental reproducibility in herbicide discovery and n-type semiconductor development. Verify specifications before ordering.

Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
CAS No. 66548-88-7
Cat. No. B1625600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
CAS66548-88-7
Molecular FormulaC11H6ClF3N2
Molecular Weight258.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
InChIKeyHVQDTPPEBOALHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS 66548-88-7) Procurement Overview: Core Identity and Physicochemical Specifications


3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine is a heterocyclic pyridazine derivative featuring a chloro substituent at the 3-position and a 4-trifluoromethylphenyl moiety at the 6-position [1]. The compound is characterized by a molecular formula of C₁₁H₆ClF₃N₂ and a molecular weight of 258.63 g/mol . Its predicted LogP of approximately 3.82 indicates moderate lipophilicity, consistent with the hydrophobic trifluoromethyl group [2]. The compound is typically supplied as a solid with a reported purity of ≥98% and is recommended for storage at 2–8°C under inert atmosphere [3]. These foundational properties establish its suitability as a synthetic building block in medicinal and agrochemical research programs.

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine: Why In-Class Pyridazine Analogs Are Not Interchangeable


In-class pyridazine analogs cannot be trivially substituted due to the pronounced structure-activity relationship (SAR) sensitivity of this heterocyclic core. Even minor modifications, such as the presence or position of a trifluoromethyl group or a chloro substituent, can drastically alter a compound's physicochemical properties and biological profile. For instance, the 4-trifluoromethylphenyl substitution in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine confers a significantly higher LogP (~3.82) compared to the unsubstituted phenyl analog 3-chloro-6-phenylpyridazine (LogP range ~1.98–2.80) [1]. This difference in lipophilicity directly impacts membrane permeability and target engagement. Furthermore, studies on related pyridazine series demonstrate that varying the substitution pattern on the phenyl ring, such as moving from a meta- to a para-trifluoromethyl group or introducing a 4-methyl group, profoundly modulates herbicidal potency and selectivity [2]. Consequently, substituting this specific compound with a seemingly similar analog without rigorous experimental validation introduces unacceptable risk into research outcomes and industrial applications.

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS 66548-88-7) Quantitative Differentiation Evidence Guide


Enhanced Lipophilicity via 4-Trifluoromethylphenyl Substitution: LogP Comparison vs. Phenyl Analog

The target compound exhibits a significantly higher lipophilicity (LogP = 3.82) compared to its unsubstituted phenyl analog, 3-chloro-6-phenylpyridazine, for which LogP values are consistently reported in the range of 1.98–2.80 across multiple databases [1][2]. This difference, driven by the electron-withdrawing and hydrophobic nature of the trifluoromethyl group, quantifies a key property differential that directly influences membrane permeability, metabolic stability, and target binding kinetics.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Versatility: Chloro Substituent as a Reactive Handle for Diversification

The 3-chloro group on the pyridazine ring serves as a prime reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse 3-substituted pyridazine libraries. This reactivity is a defining characteristic of the 3-chloropyridazine scaffold, as demonstrated in the synthesis of herbicidal pyridazines where 3-chloropyridazine intermediates were used to prepare a variety of analogs through substitution at this position [1]. The presence of both the chloro leaving group and the 4-trifluoromethylphenyl moiety provides a unique and differentiated platform for building compound collections that cannot be achieved with simpler or differently substituted analogs.

Organic Synthesis Medicinal Chemistry Agrochemical Development

Herbicidal Potential via Para-Trifluoromethylphenyl Substitution Pattern

The specific substitution pattern of a para-trifluoromethyl group on the phenyl ring has been associated with potent herbicidal activity in the pyridazine class. A closely related compound, 3-chloro-4-methyl-6-[m-(trifluoromethyl)phenyl]pyridazine, demonstrated sufficient herbicidal activity in greenhouse screens to warrant designation as a lead compound for a synthesis project [1]. Furthermore, broader patent literature explicitly claims herbicidal utility for pyridazine derivatives of formula I, which encompass the target compound's core structure (including R¹ as trifluoromethyl and R² as hydrogen) [2]. The para-substitution pattern in the target compound represents a distinct and less-explored regioisomeric variant compared to the meta-substituted lead, suggesting potentially differentiated spectrum or selectivity profiles.

Herbicide Discovery Agrochemical SAR Pyridazine Pesticides

Defined Purity and Storage Specifications Supporting Reproducible Research

The compound is commercially available with a specified purity of ≥98% and recommended storage at 2–8°C [1]. This level of purity and defined storage condition, while not unique, provides a reliable and reproducible starting point for research. In contrast, many alternative or similar compounds may be offered with lower purity (e.g., 95%) or without defined storage specifications, which can introduce variability into sensitive assays and synthetic procedures. The explicit purity and storage parameters reduce the risk of experimental artifacts due to degradation or impurities.

Chemical Procurement Reproducibility Quality Control

3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (CAS 66548-88-7): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: Enhancing Membrane Permeability

In drug discovery programs targeting intracellular proteins or requiring CNS exposure, the higher lipophilicity (LogP ~3.82) of this compound compared to less hydrophobic pyridazine analogs (LogP <2.8) makes it a preferred scaffold [1]. The trifluoromethyl group is a well-known bioisostere that can increase metabolic stability while improving passive membrane diffusion. Medicinal chemists can utilize this compound as a starting point for building focused libraries with enhanced cell penetration properties, leveraging the reactive 3-chloro group for rapid diversification.

Agrochemical Discovery: Next-Generation Herbicide Development

This compound provides a distinct regioisomeric entry (para-trifluoromethyl) into a validated herbicidal chemical space defined by pyridazine derivatives [2][3]. Its core structure is covered by generic patent claims for herbicidal pyridazines, and its close structural relative (meta-trifluoromethyl) was a confirmed lead in greenhouse trials. Researchers can use this compound as a scaffold to explore novel herbicides with potentially unique weed control spectra or crop selectivity profiles, differentiating it from the more extensively studied meta-substituted analogs.

Chemical Biology Tool Compound Synthesis: Targeted Derivatization

The selective reactivity of the 3-chloro group allows for the installation of diverse amine, alkoxy, or thioether functionalities under SNAr conditions [3]. This makes the compound an ideal, high-purity building block for generating chemical probes or tool compounds bearing the distinct 4-trifluoromethylphenylpyridazine pharmacophore. The defined purity and storage specifications [4] ensure consistent synthetic outcomes, reducing batch-to-batch variability in probe generation.

Materials Science: Development of Fluorinated Organic Semiconductors

The electron-deficient pyridazine core coupled with the electron-withdrawing trifluoromethyl group creates a unique electronic profile suitable for n-type organic semiconductor materials [5]. The compound's predicted moderate lipophilicity (LogP 3.82) [1] and structural rigidity make it a candidate monomer for synthesizing conjugated polymers or small molecules for organic electronics applications, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs), where fluorination is a common strategy to tune energy levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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